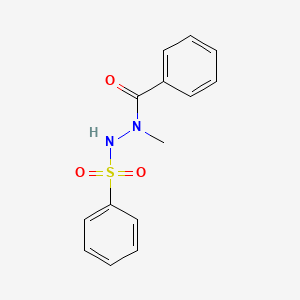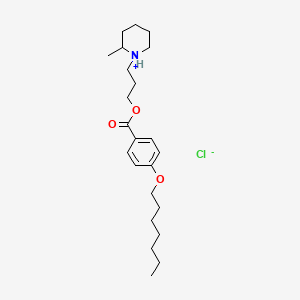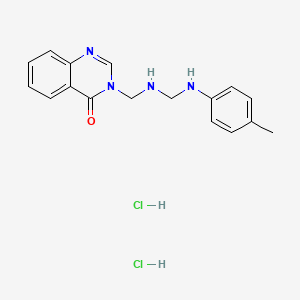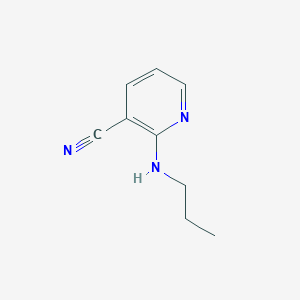
2-Propylamino-nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propylamino-nicotinonitrile is an organic compound with the molecular formula C9H11N3 It belongs to the class of nicotinonitriles, which are derivatives of nicotinic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method for synthesizing 2-Propylamino-nicotinonitrile involves the multi-component reaction of arylaldehydes, methylketones, malononitrile, and ammonium acetate using tetrabutyl ammonium bromide as a catalyst in an aqueous medium . This method is advantageous due to its mild reaction conditions and high yield.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar multi-component reactions. The use of environmentally friendly solvents and catalysts is emphasized to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-Propylamino-nicotinonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce primary amines.
Scientific Research Applications
2-Propylamino-nicotinonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals.
Medicine: Research has indicated its potential as a cytotoxic agent against certain cancer cell lines.
Industry: It is used in the production of materials with specific electronic properties.
Mechanism of Action
The mechanism by which 2-Propylamino-nicotinonitrile exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of cellular pathways. Molecular docking studies have shown strong binding affinities to targets such as serine/threonine kinase AKT1 and estrogen receptor alpha .
Comparison with Similar Compounds
Similar Compounds
2-Isopropylamino-nicotinonitrile: Similar in structure but with an isopropyl group instead of a propyl group.
2-Amino-4-(2-oxo-2H-chromen-3-yl)nicotinonitrile: Contains a chromenyl group, offering different biological activities.
Furo[2,3-b]pyridine derivatives: These compounds have shown significant pharmaceutical activities.
Uniqueness
2-Propylamino-nicotinonitrile is unique due to its specific propylamino substitution, which imparts distinct chemical and biological properties. Its synthesis is relatively straightforward, and it offers a balance of reactivity and stability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H11N3 |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
2-(propylamino)pyridine-3-carbonitrile |
InChI |
InChI=1S/C9H11N3/c1-2-5-11-9-8(7-10)4-3-6-12-9/h3-4,6H,2,5H2,1H3,(H,11,12) |
InChI Key |
YNXXIFLTPBDEGP-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=C(C=CC=N1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



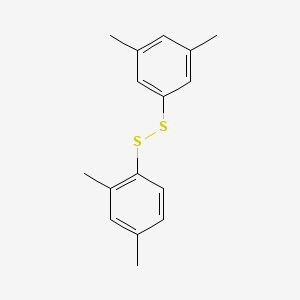


![7-Methoxybenz[a]anthracene](/img/structure/B13771491.png)
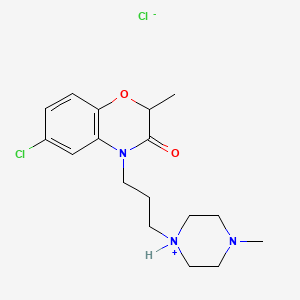
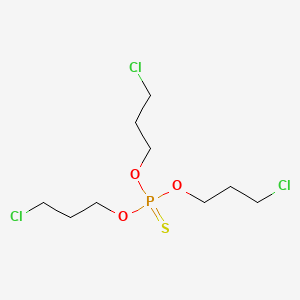
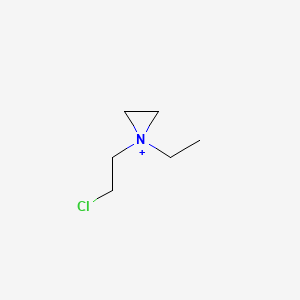
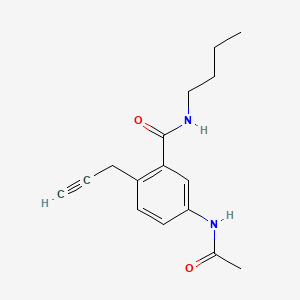
![N-[4-[2-[di(propan-2-yl)amino]ethoxy]phenyl]-N'-ethylbenzenecarboximidamide](/img/structure/B13771519.png)

